molecular formula C17H15F3N2OS B2701853 N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478081-11-7

N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Cat. No. B2701853
CAS RN: 478081-11-7
M. Wt: 352.38
InChI Key: YMUKLBILQCFXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide” is a chemical compound with the molecular formula C17H15F3N2OS . Its average mass is 352.374 Da and its monoisotopic mass is 352.085724 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, and toxicity are not explicitly mentioned in the available resources .

Scientific Research Applications

Erythroid Differentiation Induction

Nicotinamide and its analogues have been studied for their ability to induce erythroid differentiation of murine erythroleukemia cells in culture. The relationship between nicotinamide analogues and their effect on poly(ADP-ribose) polymerase in vitro suggests a potential mechanism for inducing differentiation, highlighting its application in understanding cell differentiation and cancer treatment strategies (Terada, Fujiki, Marks, & Sugimura, 1979).

Herbicide Resistance

Research on nicotinamide derivatives has extended into agriculture, where mutations in tobacco and cotton resistant to triazolopyrimidine sulfonanilide, a herbicide targeting acetolactate synthase, have been studied. This research aids in understanding how crop resistance to herbicides develops and how to manage or prevent it, offering insights into sustainable agricultural practices (Subramanian, Hung, Dias, Miner, Butler, & Jachetta, 1990).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution. Understanding the adsorption behaviour and efficiency of these inhibitors can lead to advances in materials science, particularly in protecting infrastructure and equipment from corrosion (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Anticancer Activity

Nicotinamide derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines. Studies have shown that certain compounds within this class can inhibit tubulin polymerization, suggesting a potential application in cancer therapy by inducing cell death through apoptosis (Kamal, Reddy, Nayak, Bolla, Subba Rao, & Prasad, 2014).

Insecticide Development

Research on the sulfoximine class of insecticides, such as sulfoxaflor, has shown efficacy against sap-feeding insects, including those resistant to neonicotinoids. The unique action of sulfoximines at the insect nicotinic acetylcholine receptors offers new directions for pest management strategies, crucial for both agriculture and public health (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013).

properties

IUPAC Name

N-benzyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2OS/c18-14(15(19)20)8-10-24-17-13(7-4-9-21-17)16(23)22-11-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUKLBILQCFXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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